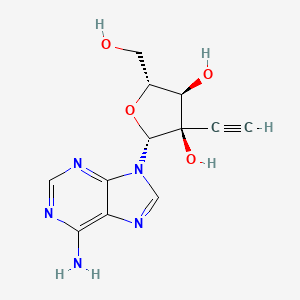

2'-C-ethynyladenosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c1-2-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13)14-4-15-10(7)17/h1,4-6,8,11,18-20H,3H2,(H2,13,14,15)/t6-,8-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMZHZQENASCGE-YUTYNTIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314689 | |

| Record name | 2′-C-Ethynyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640725-76-4 | |

| Record name | 2′-C-Ethynyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640725-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-C-Ethynyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies of 2 C Ethynyladenosine and Analogues

Stereoselective Glycosylation Methods for 2'-C-Ethynylribose Moiety

A critical step in the synthesis of 2'-C-ethynyladenosine is the stereoselective formation of the N-glycosidic bond between the pre-synthesized 2'-C-ethynylribose sugar and the adenine (B156593) nucleobase. The goal is to exclusively form the β-anomer, which mimics the stereochemistry of natural nucleosides. The synthesis of the sugar moiety itself is a key precursor step, often beginning with a protected ribofuranose. A common pathway involves the oxidation of the 2'-hydroxyl group to a ketone, followed by the nucleophilic addition of an ethynyl (B1212043) group. For example, a protected 1,3,5-tri-O-benzoyl-α-D-ribofuranose can be converted to a 2-ketoribose intermediate. Nucleophilic addition of reagents like difluoromethyl phenyl sulfone, followed by reductive desulfonation, can install groups at the 2'-position nih.gov. A similar approach is used for the ethynyl group.

Once the 2'-C-ethynylribose donor is prepared, often as a glycosyl halide (e.g., ribofuranosyl bromide) or a related activated species, it is coupled with the nucleobase. To achieve stereoselectivity, several methods are employed:

Convergent Synthesis: This is the most frequently used approach for 2'-modified nucleosides mdpi.com. In this method, the sugar and base moieties are synthesized separately and then coupled. For instance, the conversion of a protected 2'-C-modified ribofuranose to the corresponding ribofuranosyl bromide allows for efficient glycosylation of silylated nucleobases like bis(trimethylsilyl)uracil, and by extension, silylated adenine derivatives nih.gov.

Neighboring Group Participation: While challenging for 2'-modified sugars that lack a participating group at the C-2 position, classical glycosylation strategies often rely on such groups (e.g., acetyl, benzoyl) to direct the incoming nucleobase to the β-face of the oxocarbenium ion intermediate nih.govmdpi.com. In the absence of such a group, as is the case with 2'-C-ethynylribose, achieving high β-selectivity requires careful optimization of reaction conditions, including the choice of Lewis acid catalyst and solvent.

Catalyst and Reagent Control: Modern glycosylation methods increasingly rely on external reagents or catalysts to control stereoselectivity, overcoming the limitations of substrate-controlled methods mdpi.comtufts.edu. Chiral catalysts or specific activators can create a chiral environment around the anomeric center, favoring one stereochemical outcome over the other.

The challenge in these reactions is to control the formation of the anomeric center, as the formation of 1,2-cis glycosidic linkages (as required for β-ribonucleosides without a C-2 participating group) is often more difficult than 1,2-trans linkages nih.gov.

Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl Group Introduction

Palladium-catalyzed cross-coupling reactions are exceptionally powerful tools in nucleoside chemistry, enabling the formation of carbon-carbon bonds under mild conditions with high functional group tolerance. nih.govnih.gov While the direct introduction of the ethynyl group at the 2'-position of the ribose is typically achieved via nucleophilic addition to a 2'-keto intermediate, palladium-catalyzed reactions, particularly the Sonogashira coupling, are indispensable for synthesizing a vast array of analogues by modifying the nucleobase. nih.govnih.gov

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. nih.gov This reaction has been extensively applied to modify the purine (B94841) and pyrimidine (B1678525) rings of nucleosides.

A prominent example is the synthesis of 2-ethynyladenosine, an analogue of the target compound modified on the base instead of the sugar. The synthesis starts with the commercially available 2-iodoadenosine. This precursor undergoes a Sonogashira cross-coupling reaction with a protected alkyne, such as trimethylsilylacetylene (TMS-acetylene). The reaction is typically catalyzed by a palladium complex like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ and co-catalyzed by copper(I) iodide (CuI) in a solvent mixture like DMF with an amine base. Subsequent removal of the trimethylsilyl protecting group with a mild base like potassium carbonate in methanol yields the final 2-ethynyladenosine product. nih.gov This demonstrates the efficiency of the Sonogashira reaction in installing ethynyl moieties onto the purine core.

| Precursor | Alkyne | Catalyst System | Solvent/Base | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodoadenosine | TMS-acetylene | Pd(PPh₃)₄ / CuI | Not Specified | 48% (after deprotection) | nih.gov |

| Protected 6-Chloropurine 2'-Deoxyriboside | Various terminal alkynes | Pd₂(dba)₃ / P(t-Bu)₃ / CuI | THF / Et₃N | Good to excellent | General method |

The success of palladium-catalyzed cross-coupling reactions hinges on careful precursor design and management of functional groups.

Precursor Synthesis: The synthesis of precursors for these reactions involves the regioselective halogenation of the nucleoside. For purines, positions like C2, C6, and C8 can be halogenated to serve as handles for cross-coupling. For example, 2-iodoadenosine is a common precursor for modifications at the 2-position. nih.gov Similarly, 6-chloropurine or 6-bromopurine nucleosides are used for C6 modifications, which can be prepared from inosine (B1671953) or guanosine (B1672433) derivatives. acs.org

Functional Group Compatibility and Protecting Groups: Nucleosides contain multiple reactive functional groups, including hydroxyl groups on the sugar and exocyclic amino groups on the base, which can interfere with the catalytic cycle. To prevent unwanted side reactions, these groups are typically protected. The 3'- and 5'-hydroxyl groups of the ribose are commonly protected with bulky silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group. acs.org This protection strategy is crucial as it prevents both side reactions and increases the solubility of the nucleoside in organic solvents used for the coupling reactions. The N⁶-amino group of adenine is often left unprotected or protected as an acyl derivative, depending on the reaction conditions. The choice of protecting groups must be orthogonal, allowing for their selective removal without affecting the newly installed modification.

Nucleobase Modification Strategies and Their Synthetic Pathways

To explore the chemical space around this compound, modifications to the purine ring are a key strategy. This leads to the synthesis of analogues such as 7-deaza and 2,6-diaminopurine (B158960) derivatives, which can exhibit altered biological properties.

In 7-deaza purine analogues, the N7 atom of the imidazole portion of the purine ring is replaced by a carbon atom. This modification can significantly impact the molecule's ability to engage in hydrogen bonding and its metabolic stability. The synthesis of 7-deaza-2'-C-ethynyladenosine analogues generally follows a convergent approach where the modified nucleobase is synthesized first.

The synthesis of a 7-deazaadenine base (tubercidin) analogue can be followed by glycosylation with an activated 2'-C-ethynylribose donor. For instance, the synthesis of 7-deaza-7-ethynyl-2'-C-methyladenosine has been reported, highlighting a viable synthetic route for related ethynyl compounds. nih.gov This involves preparing a 7-halo-7-deazaadenine precursor, which can then undergo Sonogashira coupling to introduce an ethynyl group at the 7-position, followed by glycosylation with the appropriately modified sugar.

2,6-Diaminopurine (DAP) is an adenine analogue that contains an additional amino group at the C2 position. This modification allows it to form three hydrogen bonds with thymine (B56734) or uracil, potentially enhancing the stability of nucleic acid duplexes.

A common synthetic route to 2,6-diaminopurine nucleosides involves starting from a 2-haloadenine derivative. A proposed pathway for a 2,6-diaminopurine analogue of this compound would be:

Synthesis of a 2-Haloadenine Precursor: Starting with a commercially available purine, a halogen (typically fluorine or chlorine) is introduced at the 2-position.

Glycosylation: The 2-haloadenine base is then glycosylated with the protected 2'-C-ethynylribose donor, using methods described in section 2.1, to form the 2-halo-2'-C-ethynyladenosine intermediate.

Amination: The final step is a nucleophilic aromatic substitution reaction. The 2-halo group is displaced by an amino group, typically by treating the nucleoside with ammonia in a suitable solvent, to yield the desired 2,6-diaminopurine-2'-C-ethynylriboside.

This strategy allows for the late-stage introduction of the C2-amino group, providing a flexible route to these important analogues.

Halogenation at C2 Position

Modification of the purine core, specifically through halogenation at the C2 position, is a critical strategy for developing analogues of this compound with altered electronic properties and biological activities. Introducing a halogen atom at this site can influence hydrogen bonding capabilities, metabolic stability, and interaction with target enzymes.

A primary method for introducing a halogen at the C2 position involves a multi-step process starting from a 2-aminoadenosine precursor. This sequence typically involves diazotization of the 2-amino group followed by a Sandmeyer-type reaction to introduce the desired halogen. However, direct halogenation methods are often preferred for their efficiency.

For instance, 2-chloroadenosine analogues can be synthesized from the corresponding 2-amino derivatives using reagents like isoamyl nitrite in a halogenated solvent such as carbon tetrachloride. Similarly, 2-bromoadenosine analogues can be prepared using bromoform. Another approach is the direct electrophilic halogenation of a protected adenosine (B11128) derivative. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly employed to install chlorine, bromine, and iodine, respectively, at the C2 position of the purine ring. The reactivity of the purine base is dependent on the protecting groups used on the sugar moiety.

Computational studies on purine nucleosides indicate that while the C8 position is a possible site for halogenation, the exocyclic N6 amino group and the N1 position are often the most reactive sites, which can complicate direct halogenation strategies and necessitate careful optimization of reaction conditions. Palladium-catalyzed cross-coupling reactions of halogenated purine nucleosides with organotin compounds have also been utilized to synthesize various C-alkylated analogues, demonstrating the utility of halogenated intermediates. nih.gov

Table 1: Reagents for Halogenation at the C2 Position of Adenosine Analogues

| Precursor | Reagent(s) | Product |

|---|---|---|

| 2-Aminoadenosine Analogue | Isoamyl nitrite, CCl₄ | 2-Chloroadenosine Analogue |

| 2-Aminoadenosine Analogue | Isoamyl nitrite, CHBr₃ | 2-Bromoadenosine Analogue |

| Protected Adenosine Analogue | N-Chlorosuccinimide (NCS) | 2-Chloroadenosine Analogue |

| Protected Adenosine Analogue | N-Bromosuccinimide (NBS) | 2-Bromoadenosine Analogue |

| Protected Adenosine Analogue | N-Iodosuccinimide (NIS) | 2-Iodoadenosine Analogue |

Sugar Moiety Derivatization for Structural Probes

Derivatization of the sugar moiety of nucleoside analogues is a cornerstone of medicinal chemistry, allowing for the creation of structural probes to explore conformational requirements of biological targets. Introducing sterically demanding or conformationally restricting groups, such as an ethynyl group, at various positions on the ribose ring can profoundly alter the nucleoside's shape, flexibility, and ultimately its biological activity. Synthesizing analogues with the ethynyl group at the 3' or 4' positions provides valuable tools for structure-activity relationship (SAR) studies.

The synthesis of sugar-modified nucleosides is a complex task that requires multi-step, often convergent, synthetic strategies.

Synthesis of 3'-C-Ethynyladenosine Analogues: The synthesis of nucleosides bearing a 3'-C-ethynyl group typically starts from a readily available carbohydrate, such as D-glucose. researchgate.net A key intermediate is a 3-keto furanose derivative. nih.gov The crucial step involves the nucleophilic addition of an ethynylating agent, like ethynylmagnesium bromide, to the ketone. nih.govresearchgate.net This reaction establishes the quaternary center at the C3' position. Following this, the modified sugar, often in a protected pyranose or furanose form, is coupled with a protected purine base using methods like the Vorbrüggen glycosylation to form the crucial C-N glycosidic bond. nih.govnih.gov Subsequent deprotection steps yield the final 3'-C-ethynyladenosine analogue. nih.gov

Synthesis of 4'-C-Ethynyladenosine Analogues: Creating a 4'-C-ethynyl substituent is synthetically challenging due to the need to construct a sterically congested quaternary center. Syntheses have been developed starting from corresponding natural nucleosides. nih.govelsevierpure.com One common strategy involves the oxidation of the 5'-hydroxyl group of a protected nucleoside to an aldehyde. This aldehyde can then undergo a series of reactions, including the addition of an ethynyl nucleophile, to build the desired functionality at the C4' position. Several 4'-substituted 2'-deoxynucleosides, including those with an ethynyl group, have been shown to be potent inhibitors of HIV reverse transcriptase. researchgate.net

Table 2: General Synthetic Strategies for Ethynyladenosine Analogues

| Analogue | Key Synthetic Step | Common Starting Material |

|---|---|---|

| 3'-C-Ethynyladenosine | Nucleophilic ethynylation of a 3'-keto-ribose intermediate | D-Glucose or related carbohydrates |

| 4'-C-Ethynyladenosine | Multi-step modification starting from the 5'-hydroxyl group | Corresponding natural nucleoside |

The biological activity of nucleoside analogues is critically dependent on their absolute stereochemistry. Therefore, controlling the stereochemical outcome during synthesis is of utmost importance.

For 3'-C-Ethynyladenosine Analogues: The addition of the ethynyl group to a 3'-keto sugar intermediate creates a new stereocenter at C3'. The facial selectivity of this nucleophilic attack is influenced by the protecting groups on the sugar ring and the reaction conditions, often leading to a mixture of diastereomers. researchgate.net For example, the reaction of a 3-keto glucoside with ethynylmagnesium bromide can proceed with high stereoselectivity due to the steric hindrance from one face of the furanose ring. researchgate.net Chromatographic separation is typically required to isolate the desired diastereomer. The subsequent glycosylation reaction to couple the sugar and the base can also produce a mixture of α and β anomers, although conditions like the Vorbrüggen glycosylation generally favor the desired β-anomer. beilstein-journals.org

For 4'-C-Ethynyladenosine Analogues: The synthesis of 4'-C-ethynyl nucleosides also requires careful control of stereochemistry at the newly formed C4' quaternary center. The stereoselectivity of the reactions used to build the C4' substituent is crucial. The established stereocenters of the starting nucleoside guide the stereochemical outcome of the subsequent transformations. The final stereochemistry of the synthesized analogues is typically confirmed using advanced spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) NMR, and X-ray crystallography.

Intracellular Metabolism and Bioactivation Pathways of 2 C Ethynyladenosine

Cellular Uptake and Transport Mechanisms for Nucleoside Analogues

The entry of 2'-C-ethynyladenosine into the cell is a critical first step in its metabolic activation. As a nucleoside analog, it is expected to utilize the cell's natural nucleoside transport systems. These systems are broadly categorized into two main families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.govwikipedia.org

Equilibrative Nucleoside Transporters (ENTs) , encoded by the SLC29 gene family, are bidirectional transporters that move nucleosides down their concentration gradient. wikipedia.org The two best-characterized members, ENT1 and ENT2, have broad substrate specificity, transporting both purine (B94841) and pyrimidine (B1678525) nucleosides. nih.gov Given that this compound is an adenosine (B11128) analog, it is plausible that it is a substrate for these transporters. Modifications at the 2'-position of the ribose sugar can influence transporter affinity, but the ethynyl (B1212043) group's impact on ENT-mediated transport requires specific investigation. nih.gov

Concentrative Nucleoside Transporters (CNTs) , part of the SLC28 gene family, are sodium-dependent symporters that actively transport nucleosides into the cell against their concentration gradient. nih.gov This family includes CNT1 (pyrimidine-preferring), CNT2 (purine-preferring), and CNT3 (broad selectivity). nih.govfrontiersin.org As a purine analog, this compound is a potential substrate for CNT2 and CNT3. frontiersin.orgsolvobiotech.com The high affinity of these transporters for purine nucleosides could play a significant role in the efficient intracellular accumulation of this compound. nih.gov

The specific transporters involved in the uptake of this compound have not been definitively identified in publicly available research. However, based on the known substrate specificities of ENTs and CNTs, it is highly probable that one or more of these transporters facilitate its entry into the cell.

Phosphorylation Cascades by Host Cell Kinases

Once inside the cell, this compound must be converted into its active triphosphate form. This bioactivation is a sequential three-step phosphorylation process catalyzed by host cell kinases.

Nucleoside Monophosphate Kinases and Diphosphate (B83284) Formation

Following the formation of this compound monophosphate, the next step is its conversion to the diphosphate form. This reaction is catalyzed by nucleoside monophosphate kinases (NMPKs) . These enzymes exhibit broader substrate specificity than the initial nucleoside kinases and are responsible for phosphorylating a wide range of nucleoside monophosphates. The specific NMPK involved in the phosphorylation of this compound monophosphate has not been explicitly identified, but it is expected to be one of the enzymes responsible for phosphorylating natural purine monophosphates.

Nucleoside Diphosphate Kinases and Triphosphate Formation

The final step in the bioactivation cascade is the conversion of this compound diphosphate to its triphosphate counterpart. This reaction is carried out by nucleoside diphosphate kinases (NDPKs) , which are generally non-specific enzymes that catalyze the transfer of a phosphate (B84403) group from a nucleoside triphosphate (usually ATP) to a nucleoside diphosphate. wikipedia.org This results in the formation of this compound triphosphate, the active metabolite that can be incorporated into nucleic acids or interact with other cellular targets.

| Step | Enzyme Family | Substrate | Product |

| 1 | Adenosine Kinase (ADK) | This compound | This compound Monophosphate |

| 2 | Nucleoside Monophosphate Kinases (NMPKs) | This compound Monophosphate | This compound Diphosphate |

| 3 | Nucleoside Diphosphate Kinases (NDPKs) | This compound Diphosphate | This compound Triphosphate |

Enzymatic Inactivation Pathways

Parallel to the bioactivation pathway, this compound may be subject to enzymatic inactivation, which can limit its therapeutic efficacy.

Adenosine Deaminase (ADA) Interactions

Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. nih.gov Many adenosine analogs are substrates for ADA, and their deamination leads to inactive metabolites. There are two main isoforms of ADA in humans, ADA1 and ADA2. nih.gov ADA1 is found in most tissues and is the primary enzyme for adenosine deamination, while ADA2 is predominantly found in plasma and is secreted by immune cells. nih.govnih.gov

Other Catabolic Enzymes and Their Substrate Specificity

Purine Nucleoside Phosphorylase (PNP): PNP is another key enzyme in the purine salvage pathway that cleaves the glycosidic bond of purine nucleosides to release the free purine base and ribose-1-phosphate. The efficiency of this compound as a substrate for PNP would influence its intracellular half-life. The substrate specificity of PNP is known to be sensitive to modifications on both the purine base and the ribose moiety. Alterations at the 2'-position of the sugar can affect the enzyme's ability to recognize and process the nucleoside. Similar to ADA, the ethynyl group at the 2'-C position could sterically hinder the binding of this compound to the active site of PNP, potentially leading to a slower rate of phosphorolysis compared to adenosine.

The metabolic stability of related C-ethynyl nucleosides, such as 3'-C-ethynylcytidine, has been investigated, revealing that it is a poor substrate for catabolic enzymes and is primarily metabolized through phosphorylation. This suggests that the ethynyl modification may generally confer resistance to catabolic degradation, a favorable property for a therapeutic agent.

| Enzyme | Potential Effect on this compound | Inferred Substrate Specificity |

| Adenosine Deaminase (ADA) | Deamination of the adenine (B156593) base to hypoxanthine, leading to an inactive inosine analog. | Likely a poor substrate. Modifications at the 2'-position of the ribose are known to reduce affinity for ADA. The ethynyl group may provide steric hindrance, thus conferring resistance to deamination. |

| Purine Nucleoside Phosphorylase (PNP) | Cleavage of the glycosidic bond, resulting in the release of the adenine base and the modified sugar phosphate, leading to inactivation. | Likely a poor substrate. The 2'-ethynyl modification could interfere with the binding and catalytic activity of PNP, leading to a reduced rate of phosphorolysis compared to natural purine nucleosides. |

| Other Nucleotidases/Phosphatases | Dephosphorylation of any formed monophosphate, diphosphate, or triphosphate forms, reversing the activation pathway. | The substrate specificity of these enzymes for this compound phosphates is not well-documented but is a potential route of inactivation. The presence of the 2'-ethynyl group might influence the interaction with these enzymes. |

Prodrug Strategies for Enhanced Intracellular Delivery and Metabolism

To overcome challenges such as poor membrane permeability and to bypass rate-limiting enzymatic steps in the bioactivation pathway, various prodrug strategies have been developed for nucleoside analogs. These approaches aim to mask the polar functional groups of the parent compound, facilitating its entry into cells, and then undergo intracellular cleavage to release the active molecule.

Phosphate Masking Groups (e.g., ProTides)

The ProTide (prodrug of a nucleotide) technology is a well-established approach to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step catalyzed by nucleoside kinases. This strategy involves masking the phosphate group with an aryl group and an amino acid ester.

Once inside the cell, the ProTide prodrug undergoes a series of enzymatic cleavages. First, a carboxylesterase hydrolyzes the amino acid ester to a carboxylate intermediate. This is followed by the spontaneous cyclization and elimination of the aryl group, releasing the nucleoside monophosphate. A final step, often mediated by a phosphoramidase such as histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), cleaves the P-N bond to yield the desired nucleoside monophosphate. This monophosphate can then be efficiently phosphorylated to the active triphosphate. This approach has been successfully applied to numerous antiviral and anticancer nucleoside analogs. For this compound, a ProTide derivative would be expected to enhance the formation of its monophosphate, potentially leading to higher intracellular concentrations of the active triphosphate.

| ProTide Moiety Component | Function |

| Aryl Group | Masks the phosphate charge, increasing lipophilicity for better cell membrane penetration. Acts as a good leaving group during the intracellular activation process. |

| Amino Acid Ester | Further masks the phosphate charge and can be tailored to modulate solubility and the rate of enzymatic cleavage by carboxylesterases. |

| Phosphoramidate (B1195095) Linkage | Connects the amino acid to the phosphorus atom, which is ultimately cleaved by a phosphoramidase to release the nucleoside monophosphate. |

Cyclic Phosphoramidate Prodrugs

Cyclic phosphoramidate prodrugs represent another strategy to deliver nucleoside monophosphates into cells. In this approach, the phosphate group is masked within a cyclic structure that includes an amino acid or a related moiety. These prodrugs are designed to be stable in the extracellular environment but are cleaved intracellularly to release the nucleoside monophosphate.

The intracellular activation of cyclic phosphoramidate prodrugs involves enzymatic hydrolysis of the phosphoramidate bond. The specific enzymes involved can vary depending on the structure of the cyclic moiety. This strategy has been shown to be effective for other nucleoside analogs, leading to improved intracellular delivery and higher levels of the active triphosphate. A cyclic phosphoramidate of this compound could offer an alternative to the ProTide approach for enhancing its intracellular activation.

Bioreversible Derivatives for Targeted Cellular Accumulation

Bioreversible derivatives are designed to modify the parent drug in a way that improves its pharmacokinetic or pharmacodynamic properties, with the modification being cleaved in vivo to release the active drug. For targeted cellular accumulation, these derivatives can be designed to exploit specific transporters or enzymes that are overexpressed in target cells or tissues.

For this compound, bioreversible derivatives could involve esterification of the hydroxyl groups on the ribose sugar with lipophilic moieties to enhance passive diffusion across cell membranes. These ester linkages would then be cleaved by intracellular esterases to release the parent nucleoside. Another approach could be to conjugate this compound to a molecule that is a substrate for a specific cellular uptake transporter. This would facilitate the accumulation of the prodrug in cells expressing that transporter, thereby achieving a degree of targeted delivery. The design of such derivatives requires a careful balance between increased lipophilicity for membrane transport and sufficient aqueous solubility, as well as ensuring efficient and specific cleavage at the target site.

Molecular Mechanisms of Action and Target Interactions

Inhibition of Viral RNA-Dependent RNA Polymerases (RdRps)

The core of 2'-C-ethynyladenosine's antiviral activity lies in its ability to act as a substrate for viral RdRps. Upon entry into the host cell, it is converted into its triphosphate form, which then competes with the natural adenosine (B11128) triphosphate (ATP) for incorporation into the growing viral RNA chain.

Specific Interactions with Flavivirus NS5B Polymerase (e.g., HCV, Dengue, Zika, West Nile)

Research has indicated that this compound is an inhibitor of the NS5B polymerase of Hepatitis C virus (HCV) and is also potent against Dengue virus. A chemically related compound, 7-deaza-2'-C-ethynyladenosine, has shown inhibitory activity against both HCV and Dengue virus, suggesting that the parent compound, this compound, is the active component. nih.gov The presence of the ethynyl (B1212043) group at the 2'-position of the ribose sugar is believed to be a key determinant of its inhibitory activity.

While direct studies on the interaction of this compound with the NS5 polymerases of Zika virus and West Nile virus are limited, the high degree of conservation within the active site of flavivirus polymerases suggests that it may also exhibit inhibitory activity against these viruses. For instance, the related compound 2'-C-methyladenosine has demonstrated broad-spectrum activity against various flaviviruses, including West Nile virus. nih.gov

| Flavivirus | Target Polymerase | Inhibitory Activity of this compound Derivatives |

| Hepatitis C Virus (HCV) | NS5B Polymerase | Demonstrated inhibition nih.gov |

| Dengue Virus | NS5 Polymerase | Potent inhibition observed nih.gov |

| Zika Virus | NS5 Polymerase | Activity is inferred based on polymerase similarity |

| West Nile Virus | NS5 Polymerase | Activity is inferred based on polymerase similarity and data from related compounds nih.gov |

Inhibition of HIV Reverse Transcriptase

Currently, there is a lack of direct scientific literature detailing the inhibitory effects of this compound on HIV reverse transcriptase. However, studies on structurally similar compounds provide some insights. For example, 4'-C-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), a nucleoside reverse transcriptase inhibitor with a modification at the 4'-position, has shown potent anti-HIV activity. nih.gov This suggests that the ethynyl group can be accommodated within the active site of reverse transcriptase and can interfere with its function. Further research is required to specifically evaluate the activity of this compound against HIV.

Effects on Poliovirus RdRp

Mechanisms of Chain Termination versus Substrate Mimicry

The primary mechanism by which this compound inhibits viral RdRps is through nonobligate chain termination. After its incorporation into the nascent viral RNA chain, the bulky ethynyl group at the 2'-position creates a steric hindrance that prevents the polymerase from adding the next nucleotide, effectively halting RNA elongation. mdpi.com

This mechanism differs from obligate chain terminators, which lack the 3'-hydroxyl group necessary for phosphodiester bond formation. This compound possesses a 3'-hydroxyl group but still terminates chain elongation due to the conformational constraints imposed by the 2'-ethynyl substitution. This steric clash disrupts the proper alignment of the incoming nucleotide triphosphate within the polymerase active site, thereby preventing catalysis.

While it initially acts as a substrate mimic to be incorporated into the RNA chain, its ultimate function is that of a chain terminator, making this the predominant mechanism of its antiviral action.

Interaction with Host Cellular Polymerases

A critical aspect of any antiviral nucleoside analog is its selectivity for viral polymerases over host cellular polymerases to minimize toxicity.

Effects on RNA Polymerase I, II, and III

There is currently no specific data available from the conducted searches regarding the direct effects of this compound on eukaryotic RNA polymerase I, II, and III. The selectivity of nucleoside analogs is often attributed to the structural differences between viral and human polymerases. Viral RdRps are generally more promiscuous and can accommodate modified nucleosides that are poor substrates for the more specific host polymerases. The development of a related compound, 7-deaza-2'-C-ethynyladenosine, was halted due to an insufficient safety profile, which could potentially be related to off-target effects on host enzymes. nih.gov Further investigation is necessary to determine the precise interaction and inhibitory potential of this compound against human cellular RNA polymerases.

Selectivity Mechanisms Towards Viral Polymerases

The efficacy of nucleoside analogs like this compound hinges on their selective targeting of viral polymerases over host cell polymerases. This selectivity is crucial for achieving a therapeutic window where viral replication is inhibited with minimal toxicity to the host. The structural and functional differences between viral RdRp and human DNA and RNA polymerases form the basis of this selectivity.

Viral RdRps have evolved active sites that are often more accommodating to modified nucleosides than their human counterparts. nih.gov Studies on analogous 2'-C-methylated nucleosides have shown that the viral polymerase can efficiently recognize and incorporate the triphosphorylated form of the analog into the nascent RNA strand. nih.govresearchgate.net In contrast, human DNA polymerases (such as α, β, and γ) and nuclear RNA polymerase II exhibit lower efficiency in incorporating such modified nucleotides. nih.govplos.org

The mechanism of action for this compound is analogous to that of other well-studied 2'-substituted nucleosides, such as 2'-C-methyladenosine. This mechanism is classified as non-obligate chain termination . nih.govnih.gov

The process unfolds as follows:

Cellular Uptake and Phosphorylation : this compound enters the host cell and is converted by host cell kinases into its active triphosphate form, this compound triphosphate (2'-C-Etha-ATP).

Incorporation by Viral RdRp : The viral RdRp, during the replication of the viral RNA genome, recognizes 2'-C-Etha-ATP as a substrate analogous to natural adenosine triphosphate (ATP). The analog is then incorporated into the growing viral RNA chain.

Steric Hindrance and Blockage of Translocation : Unlike obligate chain terminators that lack a 3'-hydroxyl group, this compound possesses this group, which is necessary for the formation of the next phosphodiester bond. nih.gov However, the bulky ethynyl group at the 2'-position of the ribose sugar creates a steric clash within the polymerase active site after its incorporation. nih.gov This modification prevents the RdRp from undergoing the necessary conformational change (active site closure) required to properly position the next incoming nucleoside triphosphate (NTP). nih.govnih.gov

Chain Termination : By preventing the binding or proper alignment of the subsequent NTP, the polymerase is stalled, and the extension of the RNA chain is effectively terminated. nih.govnih.gov This immediate cessation of synthesis after incorporation classifies it as a potent inhibitor of viral replication.

Modulation of Nucleotide Biosynthesis Pathways

Beyond direct polymerase inhibition, some nucleoside analogs exert their antiviral effects by interfering with the host cell's nucleotide synthesis machinery, thereby depleting the pools of natural nucleotides required for viral replication.

Interference with Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.gov It catalyzes the oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical step in the production of guanosine (B1672433) triphosphate (GTP). nih.gov Inhibition of IMPDH leads to the depletion of intracellular GTP pools, which not only hampers viral RNA synthesis but can also impact various cellular functions that rely on GTP. While some broad-spectrum antiviral nucleosides, such as ribavirin, are known to inhibit IMPDH, there is currently no direct scientific evidence to suggest that this compound or its metabolites function as inhibitors of this enzyme. Therefore, this mechanism is not considered a primary mode of action for this specific compound.

Impact on Purine (B94841) Nucleotide Pools

The balance of intracellular purine nucleotide pools (ATP, GTP, ADP, etc.) is critical for cellular homeostasis and provides the necessary building blocks for both host and viral nucleic acid synthesis. A significant alteration in these pools can have profound effects on cellular processes. For instance, studies have shown that the depletion of purine nucleotides can trigger metabolic reprogramming and stimulate pathways like serine synthesis. nih.govrepec.org

Elucidation of Host Cell Interactions Beyond Polymerase Inhibition

The incorporation of a modified nucleoside into an RNA strand can alter the biophysical properties of the RNA itself, potentially affecting its interactions with other nucleic acids and proteins.

Effects on RNA-Protein Interactions

Viral and host RNA-binding proteins (RBPs) play critical roles throughout the viral life cycle by interacting with specific sequences or structural motifs in the viral RNA. Chemical modifications on the RNA can serve as a layer of regulation for these interactions.

A well-documented example is the N6-methyladenosine (m6A) modification. The presence of m6A can alter the local RNA structure, which in turn can either recruit or repel specific "reader" proteins. nih.gov For example, m6A can expose a binding site for the RBP HNRNPC by remodeling the RNA structure. plos.org This concept, termed the "m6A-switch," demonstrates how a single modification can act as a regulatory signal for RNA-protein interactions. plos.org

By analogy, the incorporation of this compound into viral RNA could have similar consequences. The ethynyl group, by altering the ribose conformation and local backbone structure, could modify the presentation of the RNA surface to RBPs. This might disrupt the binding of essential host factors required by the virus or interfere with the binding of viral proteins (such as the nucleocapsid protein) to the genome, thereby affecting processes like replication, translation, or virion assembly. While this remains a plausible secondary mechanism of action, direct experimental evidence demonstrating altered RBP binding to RNA containing this compound is currently lacking.

Perturbation of Endogenous Host Cell Targets

The molecular mechanisms of this compound and its analogs involve critical interactions with host cell machinery for their activation and potential cytotoxic effects. These interactions primarily revolve around cellular kinases that phosphorylate the nucleoside into its active triphosphate form and the subsequent engagement with cellular polymerases, particularly mitochondrial DNA polymerase.

Activation by Host Cell Kinases:

It is hypothesized that this compound is similarly a substrate for host cell kinases, which convert it to this compound triphosphate. This active metabolite can then compete with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into DNA by polymerases.

Interaction with Mitochondrial DNA Polymerase γ:

A significant concern with nucleoside analogs is their potential for off-target effects, particularly mitochondrial toxicity. This toxicity often arises from the inhibition of mitochondrial DNA polymerase γ (Pol γ), the sole DNA polymerase present in mitochondria. Inhibition of Pol γ can lead to depletion of mitochondrial DNA (mtDNA), impaired oxidative phosphorylation, and ultimately, cellular dysfunction.

| Substrate | Dissociation Constant (Kd) (µM) | Maximum Rate of Incorporation (kpol) (s-1) | Incorporation Efficiency (kpol/Kd) (µM-1s-1) | Discrimination (EfficiencydATP / EfficiencyAnalog) |

|---|---|---|---|---|

| dATP | 0.45 ± 0.04 | 110 ± 4 | 244 | - |

| EFdA-TP | 18 ± 2 | 1.0 ± 0.04 | 0.057 | 4,300 |

As the data indicates, Pol γ incorporates EFdA-triphosphate approximately 4,300-fold less efficiently than the natural substrate, dATP. This suggests that this class of compounds may have a low potential for Pol γ-mediated mitochondrial toxicity. The structural similarities between EFdA and this compound suggest that the latter may exhibit a similar low affinity for Pol γ, though direct experimental verification is needed.

Potential for Broader Cellular Effects:

Beyond direct interaction with polymerases, adenosine analogs can perturb other cellular processes. Sustained exposure to adenosine itself has been shown to induce mitochondrial dysfunction through mechanisms involving equilibrative nucleoside transporters and the generation of reactive oxygen species. nih.govnih.gov Furthermore, the accumulation of the triphosphate form of deoxyadenosine analogs can lead to the induction of apoptosis, or programmed cell death, in certain cell types, particularly cancer cells. nih.gov For instance, 2'-deoxyadenosine (B1664071) has been shown to trigger apoptosis in a human colon carcinoma cell line following its intracellular phosphorylation. nih.gov

The metabolism of adenosine analogs by enzymes such as adenosine deaminase can also influence their intracellular concentration and subsequent effects on host cells. nih.gov Resistance to deamination is a key feature of many modified nucleosides, potentially leading to a longer intracellular half-life and more pronounced biological activity.

Structure Activity Relationship Sar Studies of 2 C Ethynyladenosine Analogues

Impact of Ethynyl (B1212043) Group Position on Ribose Moiety

The placement of the ethynyl group on the ribose sugar is a key determinant of a nucleoside analogue's biological activity. The C2' position has been a primary focus for modifications, but alterations at other positions provide a comparative framework for understanding the spatial and conformational requirements for interaction with target enzymes, such as viral polymerases.

Comparison of 2'-, 3'-, and 4'-C-Ethynyl Substitutions

The biological activity of adenosine (B11128) analogues is highly sensitive to the position of bulky substituents like the ethynyl group on the furanose ring. While direct comparative studies of 2'-, 3'-, and 4'-C-ethynyladenosine against the same biological target are not extensively detailed in single reports, SAR trends can be inferred from related compounds.

Research has shown that 3'-C-ethynyladenosine (EAdo) possesses pronounced cytostatic activity. nih.gov In a study exploring its derivatives, EAdo was confirmed to be a potent agent and also demonstrated inhibitory activity against the vaccinia virus, with a 50% effective concentration (EC₅₀) of 0.31 µM. nih.gov

In contrast, modifications at the 2'-position, such as in 2'-C-ethynyladenosine, are known to produce potent antiviral agents. For example, the related compound NITD008, which is 7-deaza-2'-C-ethynyladenosine, is a powerful inhibitor of flaviviruses like the Dengue virus, with an EC₅₀ of 0.64 µM. medchemexpress.comnih.gov While not a direct comparison, the high potency of both 2'- and 3'-ethynyl substituted analogues suggests that these positions can accommodate the ethynyl group to allow for effective interaction with viral polymerases, often leading to chain termination of the nascent viral RNA. nih.gov

Modifications at the 4'-position often lead to a decrease in activity. For instance, replacing the 4'-hydrogen with a methyl group in adenosine analogues resulted in a significant loss of activity at adenosine receptors. nih.gov Although this involves a methyl group, it highlights the general sensitivity of the 4'-position to substitution, suggesting that a bulky ethynyl group at this location would likely be detrimental to activity by disrupting the necessary sugar pucker conformation for enzyme recognition.

| Compound | Modification | Target | Activity (EC₅₀) |

|---|---|---|---|

| 3'-C-Ethynyladenosine (EAdo) | 3'-C-Ethynyl | Vaccinia Virus | 0.31 µM nih.gov |

| NITD008 | 2'-C-Ethynyl, 7-Deaza | Dengue Virus Type 2 | 0.64 µM medchemexpress.comnih.gov |

Stereochemical Requirements for Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is fundamental to the biological function of nucleoside analogues. The specific orientation of substituents on the ribose ring dictates how the molecule fits into the active site of a target enzyme. For nucleoside analogues to be effective, their stereochemistry must mimic that of the natural nucleoside substrate sufficiently to be recognized and processed by the enzyme, yet possess a modification that ultimately disrupts the enzyme's function.

Biological systems are inherently chiral, and enzymes can readily distinguish between different stereoisomers of a substrate. libretexts.org For a nucleoside analogue, the sugar pucker (the conformation of the furanose ring) and the orientation of its substituents are critical. An ethynyl group at the C2' position, for example, must be in the correct stereochemical configuration (typically the "up" or ribo-configuration) to allow for proper positioning within the polymerase active site. An incorrect orientation would lead to steric clashes and a loss of activity. This high degree of stereochemical specificity ensures that the analogue can be selectively incorporated by the target viral polymerase over host cellular polymerases, which is a key aspect of developing safe and effective antiviral drugs. nih.gov

Modifications to the Adenine (B156593) Nucleobase

7-Deaza Purine (B94841) Modifications (e.g., 7-deaza-2'-C-ethynyladenosine, NITD008)

Replacing the nitrogen atom at the 7-position of the purine ring with a carbon atom creates a 7-deaza-adenine (pyrrolo[2,3-d]pyrimidine) core. This modification has significant biological consequences. It prevents the formation of a hydrogen bond at the N7 position, which can alter the recognition by certain enzymes. More importantly, it blocks degradation by adenosine deaminase, an enzyme that can inactivate adenosine analogues.

NITD008 is a prime example of this strategy, combining the 7-deaza modification with a 2'-C-ethynyl group on the ribose. researchgate.netwikipedia.org This compound is a potent and broad-spectrum inhibitor of flaviviruses, including Dengue, West Nile, and Zika viruses. nih.govwikipedia.org The 7-deaza modification contributes to its metabolic stability, while the 2'-C-ethynyl group is crucial for its mechanism of action, which involves acting as a chain terminator for the viral RNA-dependent RNA polymerase (RdRp). nih.gov

| Compound | Core Modification | Ribose Modification | Virus Target | Activity (EC₅₀) |

|---|---|---|---|---|

| NITD008 | 7-Deaza-adenine | 2'-C-Ethynyl | Dengue Virus (Serotype 2) | 0.64 µM medchemexpress.comnih.gov |

| NITD008 | 7-Deaza-adenine | 2'-C-Ethynyl | West Nile Virus | Potent Inhibition nih.gov |

| NITD008 | 7-Deaza-adenine | 2'-C-Ethynyl | Yellow Fever Virus | Potent Inhibition nih.gov |

Halogen Substitutions (e.g., 2-fluoro-adenosine analogues like EFdA)

The introduction of halogen atoms, particularly fluorine, onto the adenine base is a common strategy in medicinal chemistry to enhance biological activity. Fluorine's high electronegativity can alter the electronic distribution of the purine ring, affecting its interaction with enzyme active sites. A fluoro-substitution at the C2 position can also increase resistance to deamination.

While 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) is a potent reverse transcriptase inhibitor, its core structure differs slightly from this compound. However, the principles of halogen substitution are applicable. Placing a fluorine atom at the C2 position of the adenine base generally enhances the stability and can improve the activity profile of nucleoside analogues. For example, 2-fluoroadenosine (B10117) derivatives have been widely studied as therapeutic agents. drugbank.comdrugbank.com The modification can lead to more favorable binding interactions within the target enzyme's active site and can protect the molecule from metabolic inactivation, thereby prolonging its therapeutic effect.

Alkyl, Aryl, and Heteroaryl Substitutions at C6 Position

The C6 position of the adenine base is occupied by an amino group, which is crucial for the standard Watson-Crick base pairing with thymine (B56734) or uracil. Modifying this position can have profound effects on the molecule's biological activity. The C6 amino group is also the site of action for adenosine deaminase, which converts adenosine to inosine (B1671953). Therefore, substitutions at this position can prevent this metabolic inactivation.

The development of synthetic methods, such as photoredox/nickel dual catalysis, has enabled the efficient introduction of a wide range of alkyl groups at the C6 position of purine nucleosides. nih.govnih.gov These late-stage functionalization techniques allow for the rapid exploration of SAR. Studies have shown that attaching various alkyl, cycloalkyl, aryl, and heteroaryl groups to the C6 position can dramatically alter the compound's interaction with target proteins, such as adenosine receptors or viral enzymes. nih.govnih.gov The size, shape, and electronic properties of the substituent determine whether the modification will enhance or diminish biological activity, often by influencing the binding affinity and selectivity for the target enzyme over host proteins.

2,6-Diaminopurine (B158960) Analogues

The modification of the purine base of this compound to a 2,6-diaminopurine moiety has been explored in the quest for analogues with improved biological activity. The rationale behind this modification lies in the potential for an additional hydrogen bond interaction with target enzymes, which could enhance binding affinity and selectivity.

Research into a closely related series of 3'-C-ethynyladenosine analogues provides valuable insights into the structure-activity relationships (SAR) of these compounds. In one study, a 2,6-diaminopurine analogue of 3'-C-ethynyladenosine was synthesized and evaluated for its antiviral and cytostatic activities. nih.gov The findings from this research are particularly relevant due to the structural similarity to this compound.

The 2,6-diaminopurine analogue of 3'-C-ethynyladenosine demonstrated inhibitory activity against the vaccinia virus. nih.gov However, its potency was significantly lower than that of the parent compound, 3'-C-ethynyladenosine (EAdo). This suggests that while the 2,6-diaminopurine modification is tolerated, it may not be optimal for potent antiviral activity in this specific series. The cytostatic activity of the 2,6-diaminopurine analogue was also confirmed, aligning with the known antiproliferative properties of many nucleoside analogues. nih.gov

These findings indicate that modifications at the C2 and C6 positions of the purine ring of ethynyl-sugar nucleosides can have a substantial impact on their biological profile. While the introduction of a 2-amino group in this instance led to a decrease in antiviral potency against the vaccinia virus, it underscores the importance of the substituents on the purine base in determining the compound's interaction with viral polymerases or other cellular targets. Further investigation into other substitutions at these positions is warranted to explore the full potential of this class of compounds.

Table 1: Antiviral Activity of 3'-C-Ethynyladenosine and its 2,6-Diaminopurine Analogue against Vaccinia Virus

| Compound | EC₅₀ (µM) against Vaccinia Virus |

| 3'-C-Ethynyladenosine (EAdo) | 0.31 |

| 2,6-Diaminopurine analogue of EAdo | 51 |

Data sourced from a study on 3'-C-ethynyladenosine analogues. nih.gov

Role of Other Sugar Substituents (e.g., Methyl, Fluoro, Azido)

The biological activity of nucleoside analogues is profoundly influenced by the nature of substituents on the sugar moiety, particularly at the 2'-position. Modifications with groups such as methyl, fluoro, and azido (B1232118) can significantly alter the conformational preferences of the sugar ring, impact the efficiency of phosphorylation to the active triphosphate form, and affect the interaction with viral polymerases.

Methyl Substituents: The introduction of a 2'-C-methyl group has been a widely explored strategy in the development of antiviral nucleosides, notably for Hepatitis C Virus (HCV). This modification can enhance the selectivity of the nucleoside for viral RNA-dependent RNA polymerases over human DNA polymerases, thereby reducing cytotoxicity. nih.gov However, the initial phosphorylation step of 2'-C-methyl nucleosides can be inefficient. To overcome this, phosphoramidate (B1195095) prodrug approaches, such as the ProTide technology, have been successfully employed to deliver the monophosphate form into the cell, bypassing the initial kinase-dependent step. nih.gov

Azido Substituents: The 4'-azido modification has also been investigated in the design of antiviral nucleosides. In combination with other modifications, such as a 2'-deoxy-2'-fluoro-arabinofuranosyl sugar, the 4'-azido group has been incorporated to synthesize novel nucleoside analogues with potential antiviral activity. nih.gov The introduction of an azido group can influence the conformational properties of the sugar and its interaction with viral targets.

The interplay between different sugar substituents is a key aspect of SAR studies. For example, combining a 2'-fluoro and a 2'-C-methyl group has been a successful strategy in the development of potent HCV inhibitors. This combination leverages the conformational influence of the fluorine atom and the enhanced selectivity provided by the methyl group. nih.gov

Table 2: Impact of 2'-Substituents on Nucleoside Analogue Properties

| Substituent | Key Effects on Nucleoside Properties |

| Methyl | - Can enhance selectivity for viral polymerases. - May lead to inefficient initial phosphorylation. |

| Fluoro | - Influences and can "lock" sugar pucker conformation. - Increases glycosidic bond stability. |

| Azido | - Modifies conformational properties of the sugar ring. - Explored in combination with other sugar modifications for antiviral activity. |

Conformational Analysis and Molecular Modeling in SAR

Conformational analysis and molecular modeling are indispensable tools in the structure-activity relationship (SAR) studies of this compound analogues. These computational techniques provide critical insights into how structural modifications influence the three-dimensional shape of the molecule and its interaction with biological targets.

A key determinant of the biological activity of nucleoside analogues is the conformation of the furanose ring, often referred to as the "sugar pucker." The sugar ring exists in a dynamic equilibrium between two major conformations: the North (C3'-endo) and the South (C2'-endo) pucker. The preferred conformation is influenced by the substituents on the sugar, particularly at the 2'-position. plos.orgnih.gov The sugar pucker dictates the relative orientation of the nucleobase and the phosphate (B84403) groups, which is crucial for recognition and processing by viral polymerases and cellular kinases. nih.gov For instance, DNA polymerases and reverse transcriptases often prefer a South conformation, while RNA polymerases tend to favor a North conformation. researchgate.net

The introduction of a bulky and rigid 2'-C-ethynyl group is expected to have a significant impact on the sugar pucker equilibrium. Molecular modeling studies can predict the preferred conformation of this compound and its analogues, helping to rationalize their biological activity. For example, if an analogue with high antiviral activity is predicted to have a specific sugar pucker, this information can guide the design of new derivatives that are locked in this bioactive conformation.

Molecular docking simulations are employed to visualize and predict how these nucleoside analogues bind to the active site of target enzymes, such as viral polymerases. nih.govresearchgate.net These simulations can reveal key hydrogen bonding interactions, hydrophobic interactions, and steric clashes between the ligand and the protein. By comparing the docking poses of active and inactive analogues, researchers can build a pharmacophore model that defines the essential structural features required for potent activity.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction over time. nih.govresearchgate.netnih.gov MD simulations can assess the stability of the docked pose and identify conformational changes in both the ligand and the protein upon binding. This information is crucial for understanding the mechanism of action and for designing analogues with improved binding affinity and residence time at the active site.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to develop mathematical models that correlate the structural properties of the analogues with their biological activity. researchgate.net These models can then be used to predict the activity of novel, untested compounds, thereby accelerating the drug discovery process.

Cell-Based Assays for Antiviral Activity Mechanisms

Replicon assays are a powerful tool for studying the replication of RNA viruses without the production of infectious virus particles. These systems utilize genetically engineered viral genomes, known as replicons, that can replicate within host cells but lack the genes necessary for viral assembly. The level of replicon replication, often measured via a reporter gene like luciferase, serves as a direct indicator of the antiviral compound's ability to interfere with the viral replication machinery. While specific data for this compound in replicon assays is not extensively detailed in publicly available literature, the use of such assays is a standard methodology for evaluating nucleoside analogs targeting viral polymerases. For instance, in studies of related compounds, replicon systems for viruses like Dengue (DENV) and Hepatitis C (HCV) have been instrumental in quantifying the inhibition of viral RNA synthesis.

Plaque reduction assays are a classic virological technique used to quantify the number of infectious virus particles in a sample. In the context of antiviral testing, this assay measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral infection. Research has shown that 2'-C-ethynyl-substituted nucleosides are potent inhibitors of Dengue virus (DENV) of different serotypes in multiple cell lines, with low micromolar concentrations demonstrating significant activity. One study identified an adenosine analog with a 2'-C-acetylene substitution, which is synonymous with an ethynyl group, as a potent inhibitor of DENV with a half-maximal effective concentration (EC50) of 1.41 µM and a 50% cytotoxic concentration (CC50) of 40 µM in cell culture.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | Dengue Virus (DENV) | Not Specified | 1.41 | 40 | 28.4 |

This table presents the antiviral activity and cytotoxicity of this compound against Dengue virus as determined by cell-based assays.

Immunofluorescence assays (IFA) and quantitative reverse transcription polymerase chain reaction (qRT-PCR) are employed to visualize and quantify the levels of viral components within infected cells following treatment with an antiviral compound. IFA uses fluorescently labeled antibodies to detect specific viral proteins (antigens), providing a qualitative or semi-quantitative measure of infection. A cellular flavivirus immunodetection (CFI) assay, a form of IFA, was utilized to determine the EC50 of the 2'-C-acetylene adenosine analog against DENV.

Enzymatic Assays with Purified Recombinant Viral Polymerases

To understand the direct interaction between an antiviral compound and its molecular target, enzymatic assays using purified viral enzymes are essential. For nucleoside analogs like this compound, the primary target is the viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral genome.

The active form of a nucleoside analog within the cell is its triphosphate metabolite. Therefore, enzymatic assays are conducted using the triphosphate form of this compound (this compound-TP).

Radiometric polymerase assays are a traditional and highly sensitive method for measuring the activity of viral polymerases. These assays typically involve the use of a radiolabeled nucleotide triphosphate (e.g., [α-³²P]GTP or [³H]UTP) and a template RNA. The incorporation of the radiolabeled nucleotide into newly synthesized RNA is measured, and the inhibitory effect of a compound like this compound-TP is determined by the reduction in incorporated radioactivity.

Studies on the closely related compound, β-D-2'-ethynyl-7-deaza-adenosine triphosphate (2'E-7D-ATP), have demonstrated its ability to act as a competitive inhibitor of the Dengue virus RNA polymerase. This analog was shown to be incorporated into the growing RNA chain and cause immediate chain termination. It is highly probable that this compound-TP functions through a similar mechanism.

Continuous fluorescence-based polymerase assays offer a non-radioactive alternative for measuring polymerase activity in real-time. These assays often utilize fluorescently labeled nucleic acid templates or intercalating dyes that fluoresce upon binding to double-stranded RNA, the product of the polymerase reaction. The change in fluorescence intensity over time provides a measure of the rate of RNA synthesis.

An in-depth examination of the preclinical in vitro research methodologies and assays concerning the chemical compound this compound reveals a multi-faceted approach to understanding its biochemical behavior and potential as a therapeutic agent. The following sections detail the specific assays and studies undertaken to elucidate its interaction with cellular machinery and enzymatic targets.

Preclinical in Vivo Research Models for Mechanistic Elucidation

Small Animal Models for Viral Infection Studies

Mouse models, particularly those with compromised immune systems, have been instrumental in demonstrating the in vivo antiviral effects of 2'-C-ethynyladenosine against pathogenic flaviviruses.

West Nile Virus (WNV):

In a mouse model of West Nile virus infection, this compound demonstrated a dose-dependent protective effect against mortality. nih.gov The compound's ability to reduce the viral load in treated mice highlights its potential as a therapeutic agent for WNV encephalitis, especially when administered in the early stages of the disease. nih.gov

Zika Virus (ZIKV):

The efficacy of this compound against Zika virus has been assessed in A129 mice, which lack type I interferon signaling. In a lethal challenge model using the GZ01/2016 ZIKV strain, oral administration of the compound resulted in a significant survival benefit. nih.gov Treatment with this compound also led to a notable reduction in viremia. nih.gov These findings underscore the potent in vivo anti-ZIKV activity of this adenosine (B11128) analog. nih.gov

| Zika Virus In Vivo Efficacy of this compound in A129 Mice | |

| Parameter | Result |

| Mouse Model | 4-week-old A129 mice (n=8 per group) |

| ZIKV Strain | GZ01/2016 (10^5 PFU, intraperitoneal) |

| Treatment Group | 50 mg/kg this compound (oral) |

| Control Group | Mock treatment (0.5% DMSO) |

| Survival Rate | |

| Treatment Group | 50% |

| Control Group | 0% (100% mortality within 12 days) |

| Viremia | |

| Peak Viremia Reduction (Day 2 p.i.) | 2.6-fold decrease compared to mock treatment (P < .05) |

| Neurological Symptoms | Absent in surviving treated mice |

Dengue Virus (DENV):

The antiviral activity of this compound has been evaluated against all four serotypes of the dengue virus in the AG129 mouse model. While the compound's impact varied between serotypes, it demonstrated a significant therapeutic effect. For DENV-3, treatment with this compound prevented lethality in all infected mice. nih.gov For other serotypes, it extended the mean day to death, suggesting a reduction in viral replication sufficient to delay disease progression. nih.gov However, in some cases, the virus was not completely cleared, leading to a resurgence of the disease after treatment cessation. nih.gov

| Dengue Virus In Vivo Efficacy of this compound in AG129 Mice | ||||

| DENV Serotype | Treatment Group | Lethality | Mean Day to Death (MDD) | p-value |

| DENV-1 (WP 74) | Vehicle | 100% | 6.8 | <0.0001 |

| NITD-008 | 83% | 11.2 | ||

| DENV-2 (D2S10) | Vehicle | 100% | 6.5 | 0.0006 |

| NITD-008 | 83% | 14.3 | ||

| DENV-3 (C0360/94) | Vehicle | 83% | 11.2 | <0.0001 |

| NITD-008 | 0% | - | ||

| DENV-4 (703-4) | Vehicle | 100% | 5.8 | 0.0002 |

| NITD-008 | 83% | 7.8 |

Assessment of Compound Activity in Relevant Organ Systems

Studies in animal models have provided insights into the biodistribution of flaviviruses and the effect of this compound on viral loads in various organs. In ZIKV-infected A129 mice, viral RNA has been detected in the blood, brain, spleen, liver, and ovaries. plos.org Treatment with this compound has been shown to significantly reduce viremia, indicating its systemic antiviral activity. nih.gov

Pharmacokinetic studies in mice revealed that this compound is orally bioavailable and possesses favorable pharmacokinetic properties. medchemexpress.comnih.gov Following intravenous administration, it exhibits a high volume of distribution and a long elimination half-life. nih.gov After oral dosing, the compound is rapidly absorbed. medchemexpress.comnih.gov These characteristics contribute to its efficacy in reducing viral burden in different tissues. In DENV-infected mice, treatment with this compound was also found to reduce the elevation of cytokines. nih.gov

Pharmacodynamic Markers for Target Engagement and Mechanism Confirmation

The primary mechanism of action of this compound is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). The triphosphate form of the compound acts as a chain terminator during viral RNA synthesis. nih.gov This direct inhibition of the viral replication machinery is a key indicator of target engagement.

In vivo, the reduction of viral load and the mitigation of virus-induced pathology serve as crucial pharmacodynamic markers. For instance, the significant decrease in viremia observed in ZIKV and DENV-infected mice treated with this compound provides strong evidence of its antiviral activity in a physiological setting. nih.govnih.gov

Mechanisms of Viral Resistance to 2 C Ethynyladenosine Analogues

Identification of Resistance-Associated Mutations in Viral Polymerases

Research into resistance to 2'-C-ethynyladenosine analogues has predominantly focused on the context of Human Immunodeficiency Virus type 1 (HIV-1) and its reverse transcriptase (RT), the viral polymerase responsible for replicating the viral genome. A key analogue in these studies is 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir.

The most frequently identified resistance-associated mutation in HIV-1 RT is the M184V substitution. This mutation involves the change of a methionine residue at position 184 to a valine. While the M184V mutation is a primary driver of resistance, studies have shown that combinations of mutations can confer a moderate decrease in susceptibility to EFdA. One such combination involves three mutations in the reverse transcriptase: I142V, T165R, and M184V . nih.gov

In addition to these, in vitro studies have identified other mutations in the HIV-1 RT that can contribute to resistance, although they may have less of an impact on their own. For example, the A114S mutation has been observed, and while it has no effect on resistance to EFdA by itself, it can contribute to resistance when present with the M184V mutation. biorxiv.org Other mutations identified in the RT connection domain (R358K and E399K) and the RNase H domain (A502V) have been noted during resistance selection studies, though their direct impact on EFdA resistance is less clear. biorxiv.org

It is important to note that while some 4'-C-alkyl-deoxyadenosine analogues are effective against viruses with existing nucleoside reverse transcriptase inhibitor resistance mutations, the M184V mutant remains an exception. nih.gov

Molecular Basis of Reduced Inhibitor Binding or Incorporation

The molecular mechanism underlying the resistance conferred by the M184V mutation is primarily attributed to steric hindrance . The substitution of the larger methionine residue with the smaller, beta-branched valine at position 184 of the HIV-1 reverse transcriptase alters the conformation of the enzyme's active site. nih.gov

This conformational change creates a steric clash between the valine side chain and the 4'-ethynyl moiety of EFdA. nih.gov This clash physically impedes the proper binding and incorporation of the drug into the nascent viral DNA chain. Molecular modeling analyses have supported this hypothesis, illustrating how the altered active site can no longer accommodate the inhibitor as effectively as the wild-type enzyme. nih.gov

The result of this steric hindrance is a reduced affinity of the viral polymerase for the inhibitor, leading to a decrease in its antiviral efficacy. While the M184V mutation significantly impacts the binding of EFdA, it has been observed that the excision of the incorporated drug is not the primary mechanism of resistance for this particular analogue. biorxiv.orgbiorxiv.org

Cross-Resistance Profiles with Other Nucleoside Analogues

The development of resistance to one nucleoside analogue can often lead to cross-resistance to other drugs in the same class. This is a critical consideration in clinical practice, as it can limit future treatment options.

The M184V mutation, which is central to resistance against this compound analogues like EFdA, is also a well-known resistance mutation for other nucleoside reverse transcriptase inhibitors (NRTIs). Specifically, the M184V mutation confers high-level resistance to lamivudine (3TC) and emtricitabine (FTC) .

Conversely, the K65R mutation, which confers resistance to tenofovir (B777) (TFV), abacavir (B1662851) (ABC), and didanosine (B1670492) (ddI), does not appear to be a major pathway of resistance for EFdA. biorxiv.org EFdA has been shown to retain its potency against HIV-1 strains that are resistant to many other approved NRTIs, including multi-drug resistant clones. nih.gov

The following table summarizes the cross-resistance profile of viruses with mutations affecting susceptibility to this compound analogues:

| Mutation(s) | Effect on this compound Analogues (e.g., EFdA) | Cross-Resistance to Other NRTIs |

| M184V | Reduced susceptibility | High-level resistance to Lamivudine (3TC) and Emtricitabine (FTC) |

| K65R | No significant resistance | Resistance to Tenofovir (TFV), Abacavir (ABC), and Didanosine (ddI) |

| I142V + T165R + M184V | Moderate decrease in susceptibility | Likely includes resistance profile of M184V |

| Multi-drug resistant clones (e.g., A62V/V75I/F77L/F116Y/Q151M) | EFdA retains potency | Resistant to multiple other NRTIs |

Advanced Research Applications and Methodological Integrations

"Click Chemistry" for RNA Labeling and Tracking

"Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful method for attaching probes to biomolecules with high specificity and efficiency. nih.govsemanticscholar.org 2'-C-ethynyladenosine, often referred to as 2-ethynyladenosine (2-EA) in this context, serves as an excellent substrate for metabolic labeling of RNA. nih.gov

2-Ethynyladenosine is a cell-permeable nucleoside analog that can be incorporated into newly synthesized (nascent) RNA transcripts by cellular RNA polymerases. jenabioscience.comnih.gov Once incorporated, the ethynyl (B1212043) group acts as a bioorthogonal handle, meaning it is chemically unique within the cellular environment and does not interfere with biological processes. biosynth.com This allows for the specific labeling of nascent RNA molecules without affecting the native cellular machinery. The alkyne-modified RNA can then be selectively reacted with an azide-containing molecule, such as a fluorescent dye or a biotin (B1667282) tag, for visualization or purification. jenabioscience.com

A key application of 2-ethynyladenosine is in the study of polyadenylation, the process of adding a poly(A) tail to the 3' end of messenger RNA (mRNA). jenabioscience.comyoutube.com This modification is crucial for mRNA stability, nuclear export, and translation. jenabioscience.com By supplying cells with 2-ethynyladenosine, researchers can label newly synthesized poly(A) tails. nih.gov This technique allows for the discrimination between pre-existing mRNA and newly polyadenylated transcripts, providing insights into dynamic changes in gene expression and mRNA metabolism in response to various stimuli. jenabioscience.comnih.gov The incorporation of 2-EA by poly(A) polymerase allows for the specific tracking of both transcriptional and post-transcriptional polyadenylation events. jenabioscience.comjenabioscience.com

Table 1: Applications of 2-Ethynyladenosine in RNA Labeling

| Application | Description | Key Benefit |

| Nascent RNA Labeling | Incorporation of 2-EA into newly synthesized RNA transcripts. | Allows for the specific detection and analysis of newly made RNA. |

| Poly(A) Tail Analysis | Labeling of the poly(A) tail of mRNA molecules. | Enables the study of dynamic changes in mRNA polyadenylation and stability. |

| Transcriptional Activity | Monitoring the rate of new RNA synthesis. | Provides a direct measure of global or gene-specific transcriptional changes. |

The true power of using 2-ethynyladenosine as a bioorthogonal probe lies in its versatility for downstream applications through click chemistry. nih.gov The ethynyl-functionalized RNA can be conjugated with a wide array of azide-modified molecules to create powerful research tools. jenabioscience.com

Fluorescent Dyes: By clicking a fluorescent azide (B81097) to the alkyne-modified RNA, researchers can visualize the localization of newly synthesized RNA within cells using microscopy techniques. nih.govnih.gov This provides spatial and temporal information about gene expression and RNA transport.

Biotinylation: The attachment of a biotin-azide allows for the affinity purification of labeled RNA using streptavidin-coated beads. nih.govbiorxiv.org This enables the isolation and subsequent identification of newly transcribed RNAs by techniques such as next-generation sequencing, providing a snapshot of the active transcriptome. nih.gov

Co-crystallography and Cryo-EM Studies of Polymerase-Inhibitor Complexes